4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Overview
Description
“4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol” is a chemical compound with the CAS Number: 945376-95-4 . It has a molecular weight of 290.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrN3O/c13-11-6-15-16-7-9 (5-14-12 (11)16)8-1-3-10 (17)4-2-8/h1-7,17H . This indicates that the compound has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Physical and Chemical Properties Analysis
This compound is a white to yellow or gray solid . The storage temperature is room temperature .Scientific Research Applications
Antifungal Activity
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol and its derivatives exhibit significant antifungal properties. For instance, 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols have demonstrated effective antifungal abilities against various phytopathogenic fungi, including Cytospora sp. and Colletotrichum gloeosporioides (Zhang et al., 2016).
Synthesis and Functionalization
The compound has been used in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. An intermediate 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine facilitated the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, improving over prior methods, especially in cases requiring multiple unique aryl substituents (Catalano et al., 2015).
Anticancer and Anti-inflammatory Agents
Derivatives of this compound have been explored as potential anticancer and anti-inflammatory agents. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited promising cytotoxic activities against certain cancer cell lines (Rahmouni et al., 2016). Additionally, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal anti-inflammatory drugs with the absence of ulcerogenic activity (Auzzi et al., 1983).
Antibacterial Properties
Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activities. For instance, novel 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and found to possess significant anti-inflammatory and antimicrobial activities against various bacteria and fungi (Aggarwal et al., 2014).
Inhibitors for Cognitive Impairment
Compounds based on pyrazolo[1,5-a]pyrimidine have been studied as potential inhibitors for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. These inhibitors have shown efficacy in vivo and are being considered for treatment of various central nervous system disorders (Li et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit collagen-induced discoidin domain receptor 1 and 2 activation .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects .
Pharmacokinetics
It has been noted that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Properties
IUPAC Name |
4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-11-6-15-16-7-9(5-14-12(11)16)8-1-3-10(17)4-2-8/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIAJWNXVJSAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680661 | |
Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945376-95-4 | |
Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJZ4WL9NUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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